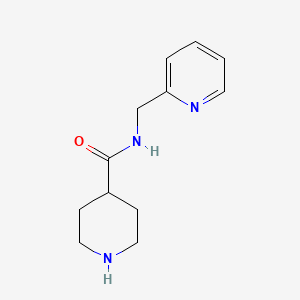

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Übersicht

Beschreibung

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives that can exhibit different chemical properties and biological activities.

2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. These complexes can be used in catalysis or as precursors for materials with specific electronic or optical properties. The ability of this compound to coordinate with different metals enhances its utility in materials science.

Biological Applications

1. Pharmacological Potential

Research indicates that this compound has significant pharmacological potential. It has been studied for its ability to modulate biological pathways and interact with specific molecular targets, such as enzymes and receptors involved in disease processes.

2. Cancer Research

Recent studies have highlighted the compound's role in cancer therapy. For instance, piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting critical signaling pathways like the PI3K-Akt pathway. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

3. Neuropharmacology

this compound is also being explored for its neuropharmacological effects. It has been implicated in the modulation of neurotransmitter systems, which could have implications for treating neurological disorders such as anxiety and depression .

Industrial Applications

1. Material Development

In the industrial sector, this compound is utilized in developing new materials, particularly those requiring specific chemical functionalities or stability under various conditions. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals makes it valuable for industrial applications.

2. Agrochemicals

The compound's derivatives are being investigated for their potential use as agrochemicals, where they may serve as effective herbicides or insecticides due to their ability to interact with biological systems at the molecular level.

Case Studies

Wirkmechanismus

The mechanism of action of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- N-(2-Cyanophenyl)pyridine-2-carboxamide

- N-(2-Hydroxyethyl)pyridine-3-carboxamide

- 1-pyridin-2-ylmethyl-piperazine

- 2-[(Piperidin-4-yloxy)methyl]pyridine

Uniqueness: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research has shown that derivatives of piperidine, including this compound, can act as inhibitors for enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids like anandamide. High-throughput screening identified potent inhibitors that decreased N-acylethanolamines (NAEs) in vivo, influencing emotional behavior in animal models .

- Receptor Modulation : The compound may also exhibit activity as a modulator of G-protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. The structural features of piperidine compounds allow for selective binding to these receptors, potentially leading to therapeutic effects in various conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its efficacy and safety profiles:

| Substituent | Effect on Activity |

|---|---|

| N-benzyl moiety | Enhanced cholinesterase inhibition |

| Terminal alkyne group | Essential for monoamine oxidase B inhibition |

| Conformational changes | Increased potency through structural modifications |

Studies have indicated that modifications at specific positions on the piperidine ring can significantly alter the compound's biological activity. For instance, the introduction of specific functional groups has been shown to enhance binding affinity and selectivity against target enzymes .

Case Studies

Several studies have explored the biological activity of related piperidine derivatives:

- Inhibition of NAPE-PLD : A study reported that a derivative similar to this compound significantly reduced anandamide levels in mouse brains at doses as low as 30 mg/kg, demonstrating profound effects on emotional behavior .

- Anticancer Activity : Another study evaluated piperidine derivatives for their cytotoxic effects against cancer cell lines (A549). The results indicated that certain modifications led to enhanced cytotoxicity, suggesting potential applications in cancer therapy .

- Antimalarial Properties : A phenotypic screening identified a piperidine carboxamide with notable antimalarial activity against Plasmodium falciparum, indicating the compound's versatility across different therapeutic areas .

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-3,6,10,13H,4-5,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCLPRBUDSLSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403538 | |

| Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-59-0 | |

| Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.